
Disulfide, bis(3,5-dinitrophenyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disulfide, bis(3,5-dinitrophenyl) is an organic compound characterized by the presence of two 3,5-dinitrophenyl groups connected by a disulfide bond. This compound is notable for its applications in various fields of chemistry and biology due to its unique structural and reactive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disulfide, bis(3,5-dinitrophenyl) typically involves the oxidative coupling of thiols. One common method is the reaction of 3,5-dinitrothiophenol with an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile under mild conditions to yield the desired disulfide compound .
Industrial Production Methods
Industrial production of disulfide, bis(3,5-dinitrophenyl) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Disulfide, bis(3,5-dinitrophenyl) undergoes various chemical reactions, including:
Oxidation and Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide
Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine
Solvents: Ethanol, acetonitrile
Major Products Formed
Reduction: Thiols
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Disulfide, bis(3,5-dinitrophenyl) finds applications in several scientific research areas:
Mécanisme D'action
The mechanism of action of disulfide, bis(3,5-dinitrophenyl) involves the formation and cleavage of disulfide bonds. In biological systems, it can interact with cysteine residues in proteins, leading to the formation of disulfide bridges that stabilize protein structures . This interaction is crucial in processes like protein folding and redox signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Disulfide, bis(3,5-dinitrophenyl) is unique due to its specific substitution pattern on the phenyl rings, which influences its reactivity and interaction with other molecules. The presence of nitro groups enhances its electrophilic character, making it more reactive in nucleophilic substitution reactions compared to other disulfide compounds.
Propriétés
Numéro CAS |
102871-65-8 |
|---|---|
Formule moléculaire |
C12H6N4O8S2 |
Poids moléculaire |
398.3 g/mol |
Nom IUPAC |
1-[(3,5-dinitrophenyl)disulfanyl]-3,5-dinitrobenzene |
InChI |
InChI=1S/C12H6N4O8S2/c17-13(18)7-1-8(14(19)20)4-11(3-7)25-26-12-5-9(15(21)22)2-10(6-12)16(23)24/h1-6H |
Clé InChI |
XVMATWZWYNOQHG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1[N+](=O)[O-])SSC2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


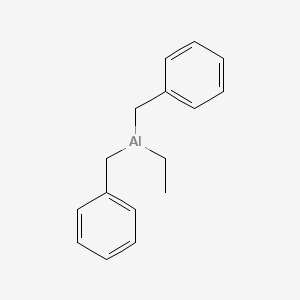
![9-([1,1'-Biphenyl]-2-yl)nonanenitrile](/img/structure/B14321481.png)
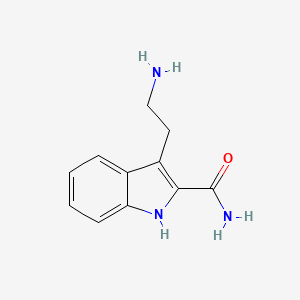
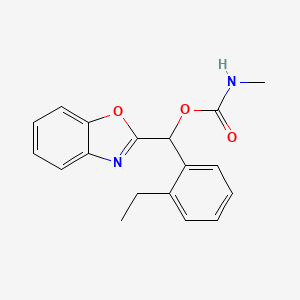

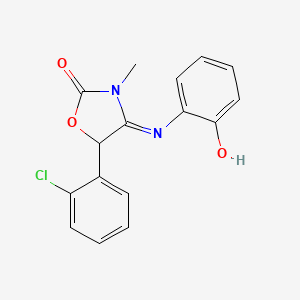
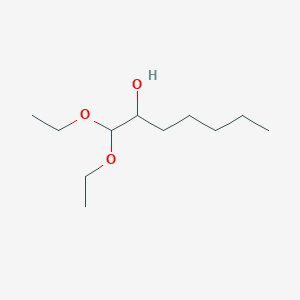
![2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine](/img/structure/B14321509.png)
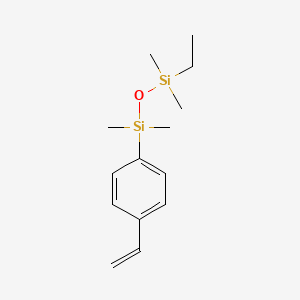
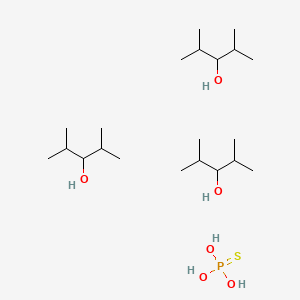
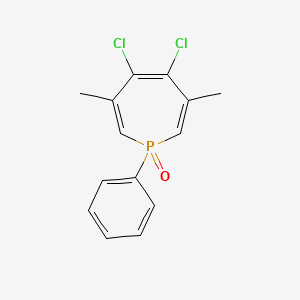
![4-[2-(3-methylbutyl)-1H-imidazol-1-yl]benzoic acid](/img/structure/B14321545.png)
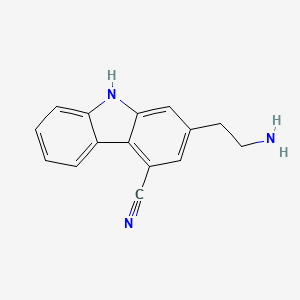
![1',3',3'-Trimethylspiro[naphtho[2,1-B][1,4]oxazine-3,2'-piperidine]](/img/structure/B14321558.png)
